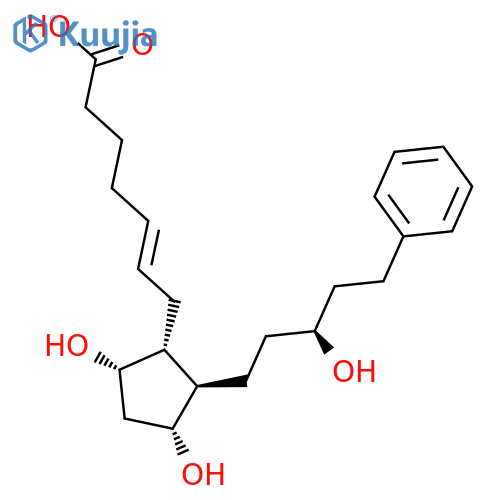Cas no 41639-83-2 (Latanoprost acid)

Latanoprost acid 化学的及び物理的性質
名前と識別子
-
- Latanoprost acid
- (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
- Latanoprost (free acid)
- LT-ACID(LATANOPROST ACID)
- (5Z,9α,11α,15R)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oic acid
- PhXA 85
- Latanoprost Impurity E
- (5Z,9alpha,11alpha,15R)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oic acid
- Latanoprost acid, >=98% (HPLC)
- AKOS037645066
- EJ85341990
- (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
- Latanprost Free Acid
- NCGC00165820-01
- CHEMBL1050
- LATANOPROST IMPURITY H [EP IMPURITY]
- HY-113756A
- CHEBI:63925
- Z-7-[(1R,2R,3R,5S)-3,5-bis(oxidanyl)-2-[(3R)-3-oxidanyl-5-phenyl-pentyl]cyclopentyl]hept-5-enoic acid
- SCHEMBL1313159
- (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoic acid
- Phxa-85
- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((3R)-3-HYDROXY-5-PHENYLPENTYL)CYCLOPENTYL)-, (5Z)-
- latanoprost (free acid form)
- 7-[3,5-DIHYDROXY-2-(3-HYDROXY-5-PHENYLPENTYL)CYCLOPENTYL]HEPT-5-ENOIC ACID
- UNII-EJ85341990
- Q27078867
- 7WT
- latanoprost-free acid
- 41639-83-2
- SR-01000946512
- 13,14-DIHYDRO-17-PHENYL-18,19,20-TRINOR-PGF2.ALPHA.
- AS-56760
- (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoic acid
- MFCD08056084
- BDBM50485606
- 13,14-DIHYDRO-17-PHENYL TRINOR PGF2.ALPHA.
- Latonoprost acid
- (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)-cyclopentyl)hept-5-enoic acid
- SR-01000946512-1
- 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2alpha
- DTXSID6040531
- CS-0068357
- PHXA85
- HNPFPERDNWXAGS-NFVOFSAMSA-N
- GTPL1960
- HMS3648J04
- DA-74907
- latanoprost free acid
- Latanoprostacid
-
- MDL: MFCD08056084
- インチ: InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1
- InChIKey: HNPFPERDNWXAGS-NFVOFSAMSA-N
- ほほえんだ: C(=C/C[C@@H]1[C@@H](CC[C@H](CCC2=CC=CC=C2)O)[C@@H](C[C@@H]1O)O)/CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 390.24100
- どういたいしつりょう: 390.24062418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 12
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 98Ų
じっけんとくせい
- ゆうかいてん: N/A
- ようかいど: DMSO: freely soluble
- PSA: 97.99000
- LogP: 3.31940
Latanoprost acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020414-25mg |
Latanoprost acid |
41639-83-2 | 98% | 25mg |
¥847 | 2024-05-23 | |
| Biosynth | FL24853-0.05 g |
Latanoprost acid |
41639-83-2 | 0.05 g |
$317.63 | 2023-01-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205364-1mg |
Latanoprost (free acid), |
41639-83-2 | ≥98% | 1mg |
¥918.00 | 2023-09-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66700-1mg |
Latanoprost (free acid) |
41639-83-2 | 98% | 1mg |
¥831.00 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L864759-25mg |
LatanoprostAcid |
41639-83-2 | ≥98% | 25mg |
¥818.10 | 2022-01-11 | |
| eNovation Chemicals LLC | D758325-25mg |
Latanoprost acid |
41639-83-2 | 98% | 25mg |
$265 | 2023-09-04 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66700-50mg |
Latanoprost (free acid) |
41639-83-2 | 98% | 50mg |
¥0.00 | 2023-09-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L133844-25mg |
Latanoprost acid |
41639-83-2 | ≥98% | 25mg |
¥928.90 | 2023-09-02 | |
| Biosynth | FL24853-0.01 g |
Latanoprost acid |
41639-83-2 | 0.01 g |
$127.05 | 2023-01-04 | ||
| A2B Chem LLC | AF56458-1mg |
Latanoprost acid |
41639-83-2 | ≥98% | 1mg |
$62.00 | 2024-04-20 |
Latanoprost acidに関する追加情報
ラタノプロスト酸(Latanoprost acid)およびCAS 41639-83-2に関する最新研究動向
ラタノプロスト酸(Latanoprost acid)は、緑内障や高眼圧症の治療に用いられるプロスタグランジンF2αアナログであるラタノプロストの活性代謝物として知られています。CAS番号41639-83-2で特定されるこの化合物は、房水流出を促進することで眼圧を低下させる作用機序を持ち、近年ではその化学的特性や新たな治療応用に関する研究が進展しています。
2023年以降の研究では、ラタノプロスト酸の安定性改善を目的とした製剤技術の開発が注目されています。特に、ナノ粒子担体システムを用いた持続性ドラッグデリバリーに関する論文(Journal of Ocular Pharmacology, 2024)では、41639-83-2の結晶多形を制御することで生体利用率が28%向上したことが報告されました。この研究ではX線回折(PXRD)と差走査熱量測定(DSC)を組み合わせた固相特性解析が重要な手法として用いられています。
創薬化学の分野では、ラタノプロスト酸をテンプレートとした新規アナログ設計が進められています。Nature Communications Chemistry(2023年12月)に掲載された研究では、カルボン酸部位(CAS 41639-83-2の活性中心)をスルホン酸に置換した誘導体が、従来比1.7倍のFP受容体親和性を示すことが明らかになりました。分子動力学シミュレーションにより、この増強効果は受容体のArg287との新規水素結合ネットワーク形成に起因することが示唆されています。
臨床応用の拡大に関しては、2024年3月に発表された多施設共同試験(Clinical Ophthalmology誌)で、ラタノプロスト酸0.005%配合点眼液が小児緑内障患者においても成人と同等の安全性プロファイルを維持しつつ、基礎眼圧を平均19.2%低下させたことが確認されました。この研究では41639-83-2の血中濃度モニタリングを通じて、全身吸収が極めて限定的であることも再確認されています。
分析技術の進歩としては、超臨界流体クロマトグラフィー(SFC)を用いた41639-83-2の光学純度評価法がJournal of Chromatography A(2024年2月)で報告されました。この方法では従来のHPLC法に比べ分析時間を60%短縮しつつ、0.1%以下の微量異性体も検出可能であることが実証されています。
今後の展望として、米国眼科学会(AAO)2024年年次集会で発表された予備データでは、ラタノプロスト酸をコア材料とする生分解性インプラントが霊長類モデルで6か月間の持続効果を示しており、次世代製剤としての可能性が期待されています。特にCAS 41639-83-2のエステル化反応を利用した徐放化技術が、このシステムの鍵となっています。
41639-83-2 (Latanoprost acid) 関連製品
- 369585-22-8(15-Keto Latanoprost Acid)
- 903549-49-5(trans-Latanoprost Acid)
- 38344-08-0(Bimatoprost Acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
